molecular formula C13H14N2S B1621068 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 904813-50-9

2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1621068
CAS No.: 904813-50-9
M. Wt: 230.33 g/mol
InChI Key: LEFCCRGYHRDPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods, including heterocyclization reactions. Recent literature highlights strategies for synthesizing thiophene derivatives, which could be adapted for this compound . For example, condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods for thiophene derivatives.


Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation at sulfur and at the 2,3-double bond. Oxidation can lead to the formation of thiophene S-oxide and thiophene 2,3-epoxide, followed by subsequent rearrangements .

Scientific Research Applications

Generation of Structurally Diverse Compounds

The synthesis of a structurally diverse library of compounds starting from ketonic Mannich bases derived from 2-acetylthiophene showcases the versatility of this class of compounds in generating a wide range of derivatives. These derivatives include dithiocarbamates, thioethers, and various ring-closed products such as pyrazolines and benzodiazepines, highlighting the compound's utility in organic synthesis and drug discovery processes (G. Roman, 2013).

Interactions with Metal Ions

Research on the interactions between a new benzodiazepine molecule and diorganotin(IV)chlorides has led to the discovery of compounds that form supramolecular helices due to hydrogen bonding. This finding is significant in the context of material science and coordination chemistry, suggesting applications in the development of new materials and sensors (A. Garoufis et al., 2015).

Synthesis Methodology

An efficient one-pot, three-component synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate demonstrates the compound's utility in simplifying synthetic routes. This method offers advantages in terms of operation convenience, yield, and environmental friendliness, suggesting its applicability in pharmaceutical synthesis and green chemistry (Xiao-qing Li & Lan-zhi Wang, 2014).

Novel Synthetic Routes

A metal-catalyzed tandem synthesis approach based on hydrogen-transfer reactions has been developed for preparing 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines. This method underscores the compound's role in creating privileged scaffolds for drug discovery, showcasing its potential in the development of new therapeutic agents (V. R. Jumde et al., 2015).

Antimicrobial Applications

The synthesis of 1,5-Benzothiazepines and their evaluation as antimicrobial agents reveal the biological activity potential of related benzodiazepine compounds. This research suggests applications in developing new antimicrobial drugs, contributing to the fight against resistant bacterial and fungal infections (Asha V. Chate et al., 2011).

Safety and Hazards

This compound is flammable, toxic if swallowed, inhaled, or in contact with skin. It causes skin irritation, serious eye damage, and may harm fertility or the unborn child. It is also toxic to aquatic life .

Future Directions

Research on the pharmacological properties, potential therapeutic applications, and optimization of synthesis methods for this compound could provide valuable insights for future drug development .

Properties

IUPAC Name

4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFCCRGYHRDPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378024
Record name 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-50-9
Record name 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.